rac-Rotigotine Hydrochloride is classified as a dopamine agonist and is derived from the thienylacetic acid structure. It is notable for its ability to mimic the action of dopamine in the brain, which is crucial for regulating movement and coordination. This compound is synthesized through various chemical processes and has been extensively studied for its pharmacological properties.
The synthesis of rac-Rotigotine Hydrochloride involves several key steps:
The synthesis process emphasizes the importance of controlling reaction conditions such as temperature, solvent choice, and pH to optimize yield and purity.
The molecular structure of rac-Rotigotine Hydrochloride consists of a thienyl group attached to a propylamine chain, with a hydroxyl group contributing to its pharmacological activity. The stereochemistry of rac-Rotigotine indicates that it exists as a racemic mixture, containing equal parts of both enantiomers.
The compound's structure allows it to interact effectively with dopamine receptors due to its spatial configuration, which is crucial for binding affinity and selectivity .
rac-Rotigotine Hydrochloride can undergo several chemical reactions:
The specific outcomes of these reactions depend on the reagents used and the reaction conditions applied .
The mechanism of action of rac-Rotigotine Hydrochloride is primarily through its agonistic effects on dopamine receptors:
rac-Rotigotine Hydrochloride has several scientific applications:
Given its broad spectrum of action on dopamine receptors, rac-Rotigotine continues to be an important subject of study in both clinical and research settings .
The synthesis of rac-rotigotine hydrochloride involves a multi-step sequence designed to construct its characteristic aminotetralin backbone with thienylethyl and propyl substituents. The primary industrial route begins with the demethylation of 5,6,7,8-tetrahydro-6-(S)-N-propylamino-1-methoxynaphthalene using 48% hydrobromic acid (HBr), yielding 2-N-propyl-5-hydroxy tetraline hydrobromide [1]. Subsequent reductive amination introduces the thienylethyl moiety via reaction with 2-thienylacetic acid-sodium borohydride complex in aprotic solvents (e.g., toluene) at 80–90°C [1] [6]. The final stage involves salification through hydrochloride treatment and purification via recrystallization from ethanol-ethyl acetate mixtures, which enhances enantiomeric excess (ee) from 0.94 to 0.98 [1].
A critical stereochemical challenge arises from rotigotine’s chiral center at the C6 position of the tetralin structure. Racemic mixtures (designated rac-rotigotine or N-0437) consist of equimolar (+) and (-) enantiomers, with the S-enantiomer (N-0923) exhibiting superior dopaminergic activity [2] [8]. Crystallization techniques are employed to isolate the pharmacologically active S-form, though the racemic hydrochloride salt remains valuable for metabolic and receptor studies. Polymorphism control is essential, as two crystalline forms exist: Form I (mp: 97°C ± 2°C) and Form II (more stable at room temperature). Unexpected crystallization in early transdermal patches necessitated reformulation to stabilize the amorphous state [6] [7].
Table 1: Key Synthetic Methods for rac-Rotigotine Hydrochloride
Step | Reagents/Conditions | Intermediate/Product | Yield/Purity Enhancement |
---|---|---|---|
Demethylation | 48% HBr, reflux | 2-N-Propyl-5-hydroxy tetraline hydrobromide | Hydrobromide salt precipitation |
Reductive Amination | 2-Thienylacetic acid, NaBH₄, toluene, 80–90°C | N-Propyl-N-(thienylethyl)aminotetralin free base | Aprotic solvent minimizes byproducts |
Salification | HCl in ethanol-ethyl acetate | rac-Rotigotine hydrochloride | Recrystallization increases ee to 0.98 |
Polymorph Control | Antisolvent crystallization | Form II crystalline base | Thermal stability > Form I |
Pharmacological profiling reveals stark differences between rotigotine enantiomers. Radioligand binding assays using [³H]rotigotine demonstrate that the S-enantiomer exhibits 20-100× greater affinity for dopamine receptors than the R-counterpart. Specifically, S-rotigotine shows Kis of 0.71 nM for D3, 4–15 nM for D2/D4/D5, and 83 nM for D1 receptors, while R-rotigotine has >100-fold reduced potency at D2/D3 sites [8] [10]. Functionally, S-rotigotine acts as a full agonist at all dopamine receptors, with pEC₅₀ values of 9.0 (D1), 9.4 (D2), and 9.7 (D3), whereas the R-enantiomer displays weak partial agonism [1] [10].
In vivo studies in Parkinsonian models highlight this divergence. Subcutaneous S-rotigotine (0.035–0.35 mg/kg) induces dose-dependent contralateral turning in 6-OHDA-lesioned rats, whereas equivalent R-enantiomer doses produce negligible effects [8]. Neuroprotective assays in primary mesencephalic cells further differentiate enantiomers: S-rotigotine (0.01 μM) significantly reduces rotenone-induced reactive oxygen species (ROS) and cell death, while the R-form requires 10× higher concentrations for modest protection [4] [8]. This enantioselectivity underpins the clinical preference for S-rotigotine, though racemic mixtures remain useful tools for studying metabolic chiral inversion.
Table 2: Enantioselective Receptor Binding and Functional Activity
Parameter | S-(-)-Rotigotine | R-(+)-Rotigotine | Assay System |
---|---|---|---|
D3 Ki (nM) | 0.71 | >100 | [³H]Rotigotine binding |
D2 Ki (nM) | 4–15 | >500 | [³H]Spiperone displacement |
D1 pEC₅₀ | 9.0 | <6.0 | cAMP accumulation |
Turning Behavior | EC₅₀ = 0.1 mg/kg | Inactive at 0.35 mg/kg | 6-OHDA rat model |
Neuroprotection | Significant at 0.01 μM | Minimal at 0.1 μM | Mesencephalic cells + rotenone |
The development of transdermal rac-rotigotine faced unique challenges due to crystallization tendencies and skin permeability requirements. Early matrix patches utilized silicone adhesives loaded with rotigotine free base, but crystallization during storage (notably Form II) reduced drug release kinetics [7] [9]. Reformulation focused on solid dispersion systems incorporating polyvinylpyrrolidone (PVP) as a crystallization inhibitor. PVP at 20–40% (w/w) disrupts molecular ordering via hydrogen bonding between the carbonyl group of PVP and the phenolic OH of rotigotine, extending amorphous stability to >24 months at 25°C [7].
Microreservoir-type patches further improved delivery, encapsulating drug-PVP dispersions within polysiloxane microdomains. This design achieves zero-order release kinetics over 24 hours, with flux rates of 50 μg/cm²/h through human skin ex vivo [9]. Comparative studies show silicone adhesives outperform acrylics due to better compatibility with rotigotine’s logP of 3.9, while permeation enhancers like glycerol monooleate increase steady-state plasma concentrations (Cₘₐₓ: 0.215 ng/mL; tₘₐₓ: 16 h) [5] [9]. Accelerated stability testing (40°C/75% RH) confirms that PVP-containing patches maintain >95% amorphous content after 6 months, critical for commercial viability [7].
Table 3: Transdermal Formulation Strategies and Performance
Approach | Key Components | Critical Parameters | Advantages |
---|---|---|---|
Matrix Patch | Silicone adhesive, rotigotine free base | Drug load: 1.125–27 mg/patch; Crystallization at 25°C | Simple manufacturing |
PVP Solid Dispersion | 30% PVP K30, ethanol casting | Tg: 75°C; Inhibition of Form II nucleation | Stability >24 months |
Microreservoir | PVP dispersion in polysiloxane | Flux: 50 μg/cm²/h; Release kinetics: zero-order | Prevents "drug burst" effect |
Permeation Enhancement | Glycerol monooleate (5%) | Cₘₐₓ: 0.215 ng/mL; tₘₐₓ: 16 h | 2.5× higher bioavailability vs. passive |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7